![molecular formula C6H14ClNO2S B1447486 3-(Ethanesulfonyl)pyrrolidine hydrochloride CAS No. 1864053-67-7](/img/structure/B1447486.png)
3-(Ethanesulfonyl)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of 3-(Ethanesulfonyl)pyrrolidine hydrochloride . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Reactivity
Pyrrolidines are key heterocyclic compounds with applications ranging from medicinal chemistry to agrochemicals and dyes. Their synthesis often involves [3+2] cycloaddition reactions, showcasing their versatility in forming complex organic structures under mild conditions (Żmigrodzka et al., 2022). For example, pyrrolidine derivatives have been synthesized from 3-oxo pyrrolidine 2-phosphonates, highlighting the diverse synthetic routes available for these compounds (Davis et al., 2008).
Biological and Medicinal Applications
Pyrrolidine rings are foundational structures in many bioactive compounds, including pharmaceuticals and agrochemicals. Their synthesis and functionalization are crucial for the development of new therapeutic agents. For instance, pyrrolidine-based compounds have been evaluated for their antioxidant activities, providing insights into their potential for treating oxidative stress-related diseases (Nguyen et al., 2022).
Catalysis and Material Science
Pyrrolidine and its derivatives also play a role in catalysis and material science. Their structural features enable them to act as ligands or catalysts in various chemical reactions, contributing to the synthesis of complex organic molecules with high efficiency and selectivity. The development of pyrrolidine-based ionic liquids, for example, showcases their utility as recyclable reaction media and efficient catalysts in organic synthesis (Lin et al., 2009).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(ethanesulfonyl)pyrrolidine hydrochloride, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
properties
IUPAC Name |
3-ethylsulfonylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLCQUOZLXTFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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